molecular formula C17H18ClNO3S B4685832 ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate

ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate

Cat. No.: B4685832
M. Wt: 351.8 g/mol
InChI Key: WMROBSKSEMCMLS-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate is a synthetic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing aromatic ring, and is substituted with a chloro group and a piperidine carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

    Coupling with Piperidine: The benzothiophene derivative is then coupled with piperidine-4-carboxylate under basic conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tioconazole: An antifungal agent with a thiophene core.

    Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma, also containing a thiophene ring.

Uniqueness

Ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate is unique due to its specific substitution pattern and the presence of both a benzothiophene and piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications in medicinal and material sciences .

Properties

IUPAC Name

ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-2-22-17(21)11-7-9-19(10-8-11)16(20)15-14(18)12-5-3-4-6-13(12)23-15/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMROBSKSEMCMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate
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ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate
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ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate
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ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate
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ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate
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ethyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate

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